molecular formula C11H15NO B13783336 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI)

2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI)

Cat. No.: B13783336
M. Wt: 177.24 g/mol
InChI Key: BHADIMVYFCENKN-JXMROGBWSA-N
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Description

2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) typically involves multi-step organic reactions. One possible route could be:

    Formation of the Butenyl Group: Starting with a suitable butene derivative, such as 2-butene, the butenyl group can be introduced through a halogenation reaction followed by amination.

    Introduction of the Methyl Group: The methyl group can be added via alkylation reactions using reagents like methyl iodide.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, phenols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may have applications in various scientific fields:

    Chemistry: Used as an intermediate in organic synthesis for the production of more complex molecules.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of specialty chemicals, polymers, or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-amine,3-methyl-4-methoxy-: Similar structure but with a methoxy group instead of a phenoxy group.

    2-Buten-1-amine,3-methyl-4-ethoxy-: Similar structure but with an ethoxy group instead of a phenoxy group.

Uniqueness

The presence of the phenoxy group in 2-Buten-1-amine,3-methyl-4-phenoxy-,(E)-(9CI) may impart unique chemical and physical properties, such as increased hydrophobicity or specific interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(E)-3-methyl-4-phenoxybut-2-en-1-amine

InChI

InChI=1S/C11H15NO/c1-10(7-8-12)9-13-11-5-3-2-4-6-11/h2-7H,8-9,12H2,1H3/b10-7+

InChI Key

BHADIMVYFCENKN-JXMROGBWSA-N

Isomeric SMILES

C/C(=C\CN)/COC1=CC=CC=C1

Canonical SMILES

CC(=CCN)COC1=CC=CC=C1

Origin of Product

United States

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